4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine
Description
4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group
Properties
IUPAC Name |
4-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-7-19(25-3)20(11-15)27(23,24)22-10-4-5-17(13-22)14-26-18-8-9-21-16(2)12-18/h6-9,11-12,17H,4-5,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJHAUPDPBWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)COC3=CC(=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol as the nucleophile.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Coupling with 2-Methylpyridine: The final step involves coupling the piperidine derivative with 2-methylpyridine through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine
- 4-{[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine
Uniqueness
4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
